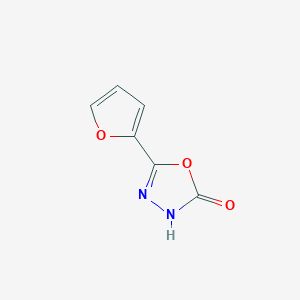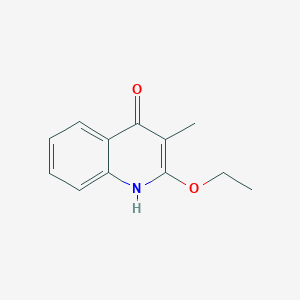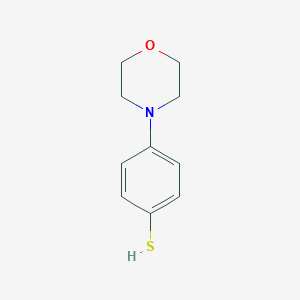
4-Morpholinobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinobenzenethiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a thiol-containing compound that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-Morpholinobenzenethiol is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.
Effets Biochimiques Et Physiologiques
4-Morpholinobenzenethiol has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, it has been shown to have antimicrobial properties, making it useful in the treatment of bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
4-Morpholinobenzenethiol has several advantages for lab experiments. It is stable and can be easily synthesized, and its antioxidant and antimicrobial properties make it useful in a variety of experiments. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 4-Morpholinobenzenethiol research. One area of interest is its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of oxidative stress-related diseases and bacterial and fungal infections. Furthermore, the development of new synthesis methods and derivatives of 4-Morpholinobenzenethiol may lead to the discovery of new applications and potential therapeutic agents.
Conclusion
In conclusion, 4-Morpholinobenzenethiol is a thiol-containing compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully understand its potential applications in the treatment of various diseases and to develop new derivatives for therapeutic use.
Méthodes De Synthèse
4-Morpholinobenzenethiol can be synthesized through various methods, including the reaction of 4-chloronitrobenzene with morpholine followed by reduction of the nitro group to an amino group and subsequent thiolation using thiourea. Another method involves the reaction of 4-chloronitrobenzene with morpholine followed by reduction of the nitro group to an amino group and subsequent thiolation using Lawesson's reagent. The yield of 4-Morpholinobenzenethiol is typically high using these methods.
Applications De Recherche Scientifique
4-Morpholinobenzenethiol has been widely studied for its potential applications in scientific research. It has been found to have antioxidant properties and can scavenge free radicals, making it useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Furthermore, 4-Morpholinobenzenethiol has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
107147-60-4 |
|---|---|
Nom du produit |
4-Morpholinobenzenethiol |
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
4-morpholin-4-ylbenzenethiol |
InChI |
InChI=1S/C10H13NOS/c13-10-3-1-9(2-4-10)11-5-7-12-8-6-11/h1-4,13H,5-8H2 |
Clé InChI |
CIYSQIBVUOZMOU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)S |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)S |
Synonymes |
4-Morpholin-4-yl-benzenethiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
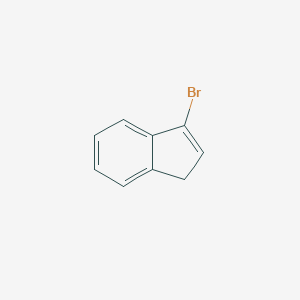
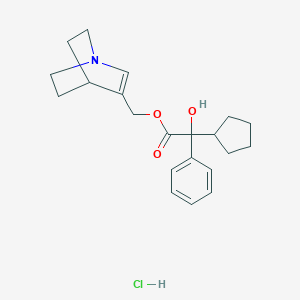
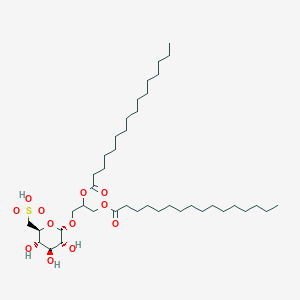
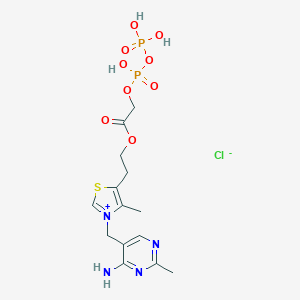
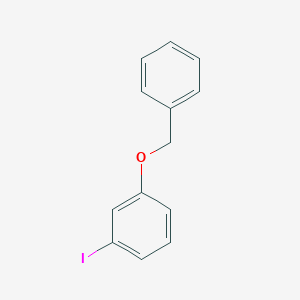
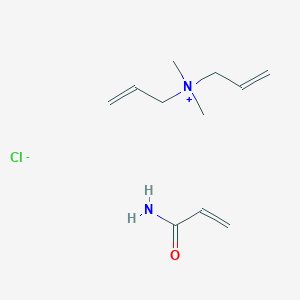
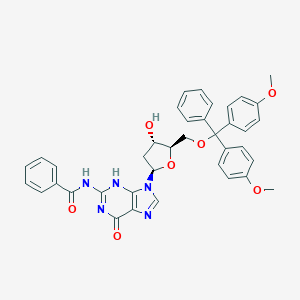
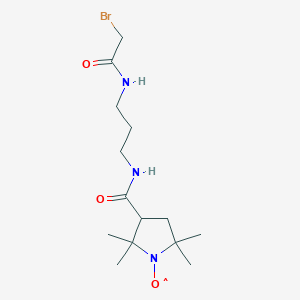
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
